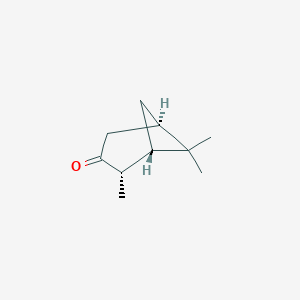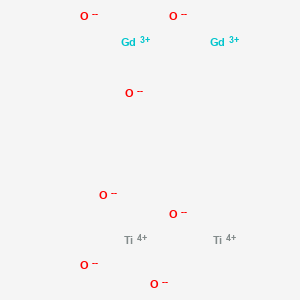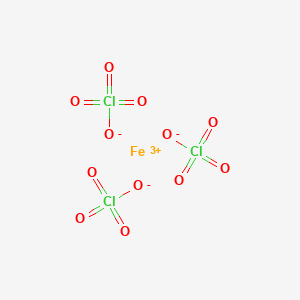
三高氯酸铁
描述
Iron triperchlorate, also known as iron(III) perchlorate, is a chemical compound with the molecular formula Fe(ClO₄)₃. It is composed of iron in the +3 oxidation state and three perchlorate ions. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
科学研究应用
Iron triperchlorate has numerous applications in scientific research, including:
Biology: Iron triperchlorate is used in studies involving iron metabolism and its role in biological systems.
Medicine: It is explored for its potential use in developing iron-based drugs and therapeutic agents.
作用机制
Target of Action
Iron triperchlorate, also known as ferric perchlorate, is a compound that primarily targets iron-dependent biochemical processes . Iron is an essential element for all living organisms, playing a key role in many cellular and physiological functions . The primary targets of iron triperchlorate are likely to be iron-containing proteins and enzymes involved in various metabolic pathways .
Mode of Action
The mode of action of iron triperchlorate involves its interaction with these iron-dependent targets. The compound can potentially donate or accept electrons, switching between different oxidation states . This property enables it to function as a catalyzing cofactor in various biochemical reactions . .
Biochemical Pathways
Iron triperchlorate can affect several biochemical pathways due to the ubiquity of iron in biological systems . The metabolic pathways of iron absorption, utilization, recycling, and excretion are controlled by iron-containing proteins . Abnormalities in these proteins or pathways can lead to various diseases
Pharmacokinetics
The pharmacokinetics of iron triperchlorate, like other iron compounds, is complex due to the ubiquity of endogenous iron and the compartmentalized sites of its action . The primary site of action of iron is the erythrocyte, and no drug-receptor interaction takes place . More detailed investigation is required to understand and predict the bioavailability of iron triperchlorate .
Result of Action
The result of the action of iron triperchlorate is likely to be similar to that of other iron compounds, influencing the production of hemoglobin and myoglobin, and affecting various enzymes involved in DNA replication, repair, and translation . High doses or rapid release of iron can lead to oxidative stress with potential adverse clinical and subclinical consequences .
生化分析
Biochemical Properties
Iron Triperchlorate plays a role in biochemical reactions, particularly in the context of iron metabolism . It can interact with various enzymes, proteins, and other biomolecules. For instance, it can bind to proteins that have iron-binding sites, influencing their function . The nature of these interactions is often dependent on the specific biochemical context.
Cellular Effects
Iron Triperchlorate can influence cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For example, iron is known to be crucial for many physiological processes, including mitochondrial respiration, gene regulation, and DNA synthesis or repair .
Molecular Mechanism
The molecular mechanism of Iron Triperchlorate involves its interactions at the molecular level. It can bind to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The specific effects depend on the nature of the biomolecule and the cellular context.
Temporal Effects in Laboratory Settings
Over time, the effects of Iron Triperchlorate can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Iron Triperchlorate can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Iron Triperchlorate is involved in metabolic pathways related to iron metabolism . It can interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
Iron Triperchlorate can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Iron Triperchlorate can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Iron triperchlorate can be synthesized by reacting iron(III) chloride or hydrous iron(III) oxide with perchloric acid. The reaction typically involves dissolving iron(III) chloride in perchloric acid, followed by crystallization to obtain the desired product. The reaction conditions include maintaining a controlled temperature and concentration of reactants to ensure complete reaction and high yield .
Industrial Production Methods: In industrial settings, iron triperchlorate is produced by similar methods but on a larger scale. The process involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The product is then purified through crystallization and drying processes to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions: Iron triperchlorate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of various organic and inorganic compounds.
Reduction: In the presence of reducing agents, iron triperchlorate can be reduced to iron(II) compounds.
Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates and reducing agents. Conditions often involve controlled temperatures and the presence of solvents to facilitate the reaction.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are used under controlled conditions to reduce iron triperchlorate to iron(II) compounds.
Major Products Formed:
Oxidation Products: Various oxidized organic and inorganic compounds.
Reduction Products: Iron(II) perchlorate and other iron(II) compounds.
相似化合物的比较
Iron(II) perchlorate: Unlike iron triperchlorate, iron(II) perchlorate contains iron in the +2 oxidation state and has different reactivity and applications.
Ferric chloride: Another iron(III) compound, ferric chloride, is commonly used in water treatment and as a catalyst in organic synthesis.
Ferric sulfate: This compound is used in similar applications as iron triperchlorate but has different solubility and reactivity properties.
Uniqueness of Iron Triperchlorate: Iron triperchlorate is unique due to its strong oxidizing properties and its ability to participate in a wide range of chemical reactions. Its high reactivity makes it valuable in various scientific and industrial applications, distinguishing it from other iron compounds .
属性
IUPAC Name |
iron(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Fe/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOWRPZTCLUDOI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe(ClO4)3, Cl3FeO12 | |
| Record name | Iron(III) perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Iron(III)_perchlorate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890670 | |
| Record name | Perchloric acid, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish odorless solid; Hygroscopic; [MSDSonline] | |
| Record name | Iron perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9269 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13537-24-1 | |
| Record name | Iron perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron triperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


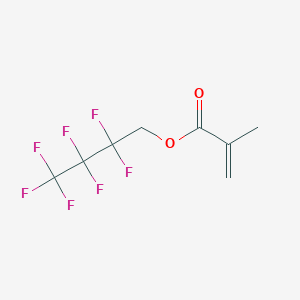
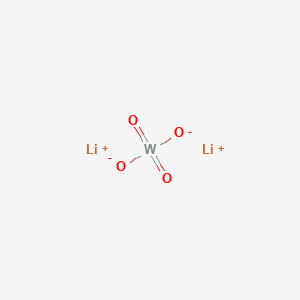

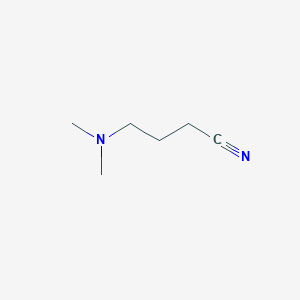



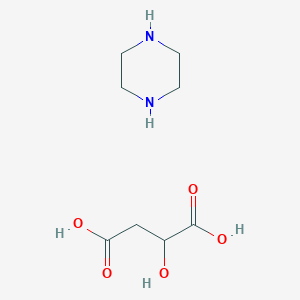

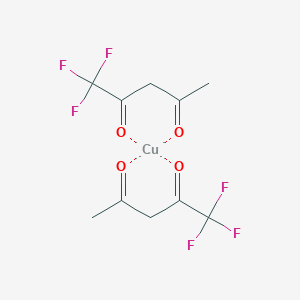

![(3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol](/img/structure/B82296.png)
